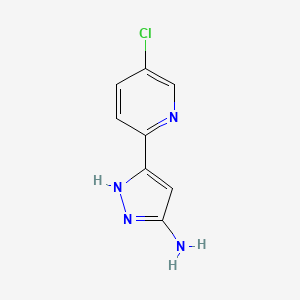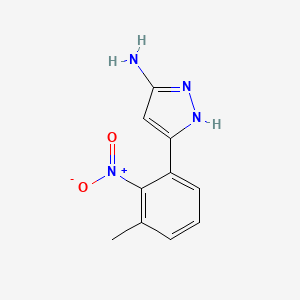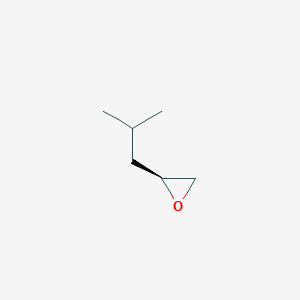
(2S)-2-(2-methylpropyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-methylpropyl)oxirane, also known as (S)-2-(2-methylpropyl)oxirane, is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chirality, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient production of the desired compound. The process may involve continuous flow systems to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-methylpropyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon atom of the epoxide ring, resulting in ring-opening and the formation of substituted alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions to facilitate ring-opening.
Major Products Formed
Oxidation: Diols or hydroxy ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols or ethers.
Applications De Recherche Scientifique
(2S)-2-(2-methylpropyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-methylpropyl)oxirane involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, including enzymes and other biological molecules, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-methylpropyl)oxirane: The enantiomer of (2S)-2-(2-methylpropyl)oxirane, differing only in the spatial arrangement of atoms.
This compound: A similar epoxide with a different alkyl substituent.
This compound: Another epoxide with a different chiral center.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its reactivity and ability to undergo stereospecific reactions make it valuable in asymmetric synthesis and other applications where chirality is crucial.
Propriétés
Formule moléculaire |
C6H12O |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(2S)-2-(2-methylpropyl)oxirane |
InChI |
InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
Clé InChI |
YXIOECOAAMLHPG-LURJTMIESA-N |
SMILES isomérique |
CC(C)C[C@H]1CO1 |
SMILES canonique |
CC(C)CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


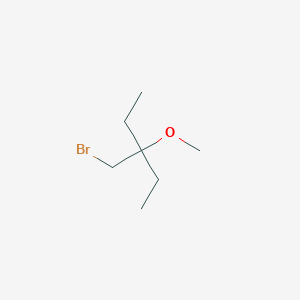
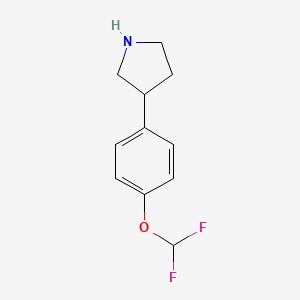



![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
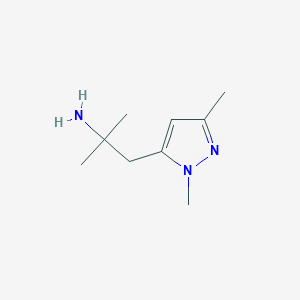

![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)
